molecular formula C8H13ClN2O2 B1628989 4,5-Dimethoxybenzene-1,2-diamine hydrochloride CAS No. 88580-71-6

4,5-Dimethoxybenzene-1,2-diamine hydrochloride

Cat. No.: B1628989
CAS No.: 88580-71-6
M. Wt: 204.65 g/mol
InChI Key: GARYQMCDGJSDRX-UHFFFAOYSA-N
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Description

4,5-Dimethoxybenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H14Cl2N2O2. It is a derivative of benzene, featuring two methoxy groups and two amino groups attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride typically involves the reaction of 4,5-dimethoxybenzene with ammonia or an amine under specific conditions. One common method includes the reaction of 4,5-dimethoxybenzene with ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxybenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethoxybenzene-1,2-diamine hydrochloride is unique due to its specific functional groups (methoxy and amino groups) that confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biomolecules and in the synthesis of complex organic compounds .

Properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARYQMCDGJSDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611899
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88580-71-6
Record name 88580-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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